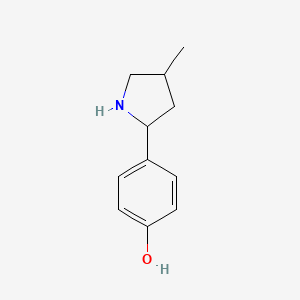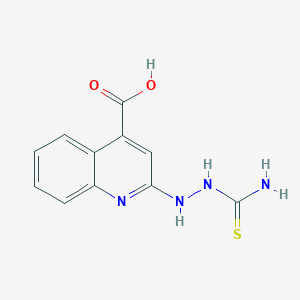![molecular formula C38H27O3P B12883150 (1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. The compound features a spirobi[xanthen] core with a methoxy group at the 1’ position and a diphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine typically involves the following steps:
Formation of the Spirobi[xanthen] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[xanthen] structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Diphenylphosphine Moiety: The final step involves the reaction of the spirobi[xanthen] intermediate with diphenylphosphine chloride under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biological imaging.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine involves its interaction with various molecular targets and pathways:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.
Electronic Properties: The spirobi[xanthen] core and diphenylphosphine moiety contribute to its electronic properties, making it suitable for use in optoelectronic devices.
Biological Interactions: The compound’s structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent.
Comparación Con Compuestos Similares
(9,9’-Spirobi[fluorene]-2,7-diyl)bis(diphenylphosphine oxide): Similar structure but with a fluorene core instead of xanthene.
Spiro[acridine-9,9’-xanthene] derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness:
Structural Features: The presence of the methoxy group and diphenylphosphine moiety in (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine provides unique electronic and steric properties.
Applications: Its versatility in various fields, from materials science to biology, highlights its unique position among similar compounds.
Propiedades
Fórmula molecular |
C38H27O3P |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(1-methoxy-9,9'-spirobi[xanthene]-1'-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H27O3P/c1-39-32-22-12-23-33-36(32)38(28-18-8-10-20-30(28)40-33)29-19-9-11-21-31(29)41-34-24-13-25-35(37(34)38)42(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-25H,1H3 |
Clave InChI |
KXSCTQSEBVZYDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


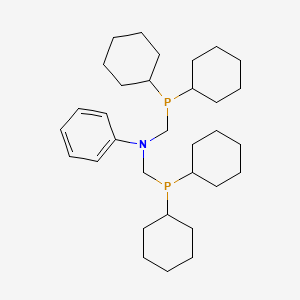
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
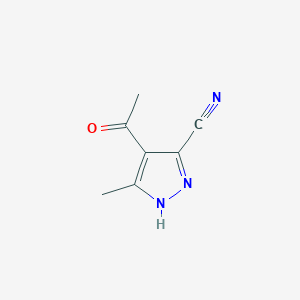

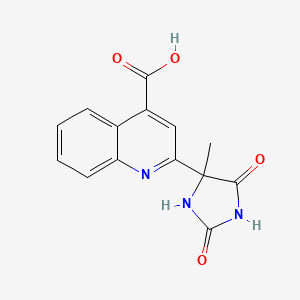
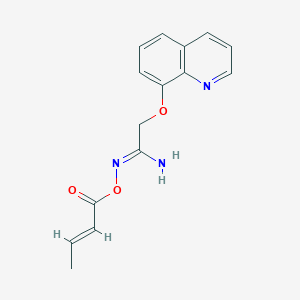
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)


![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)

